molecular formula C20H17IN2O4 B5112477 (5E)-1-(3,5-dimethylphenyl)-5-[(3-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(3,5-dimethylphenyl)-5-[(3-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5112477
M. Wt: 476.3 g/mol
InChI Key: HWZLHWFZXKDUJP-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-1-(3,5-dimethylphenyl)-5-[(3-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields This compound features a diazinane-2,4,6-trione core, substituted with a 3,5-dimethylphenyl group and a 3-iodo-4-methoxyphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3,5-dimethylphenyl)-5-[(3-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the diazinane-2,4,6-trione core: This can be achieved through the cyclization of a suitable precursor, such as a urea derivative, under acidic or basic conditions.

    Introduction of the 3,5-dimethylphenyl group: This step may involve a Friedel-Crafts alkylation reaction using 3,5-dimethylbenzene and an appropriate catalyst.

    Attachment of the 3-iodo-4-methoxyphenylmethylidene group: This can be accomplished through a condensation reaction between the diazinane-2,4,6-trione core and a 3-iodo-4-methoxybenzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3,5-dimethylphenyl)-5-[(3-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the 3-iodo-4-methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Sodium iodide, potassium carbonate, or palladium-catalyzed cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-1-(3,5-dimethylphenyl)-5-[(3-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which (5E)-1-(3,5-dimethylphenyl)-5-[(3-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

(5E)-1-(3,5-dimethylphenyl)-5-[(3-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: can be compared with other similar compounds, such as:

  • (5E)-1-(3,5-dimethylphenyl)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
  • (5E)-1-(3,5-dimethylphenyl)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

These compounds share a similar core structure but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, highlighting the uniqueness of the iodine-substituted derivative.

Properties

IUPAC Name

(5E)-1-(3,5-dimethylphenyl)-5-[(3-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17IN2O4/c1-11-6-12(2)8-14(7-11)23-19(25)15(18(24)22-20(23)26)9-13-4-5-17(27-3)16(21)10-13/h4-10H,1-3H3,(H,22,24,26)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZLHWFZXKDUJP-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)I)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)I)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.